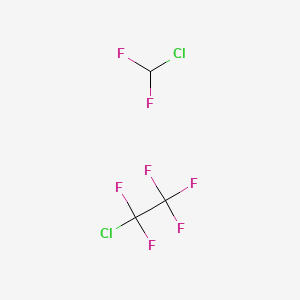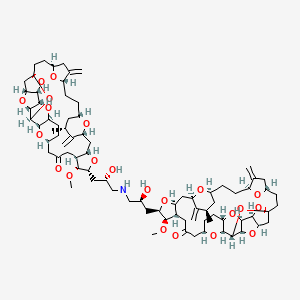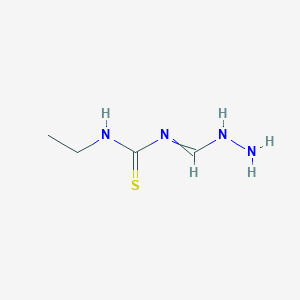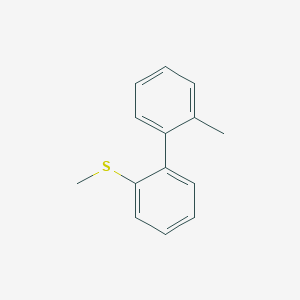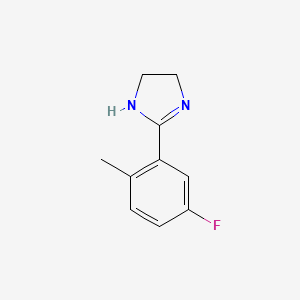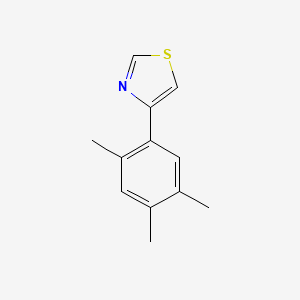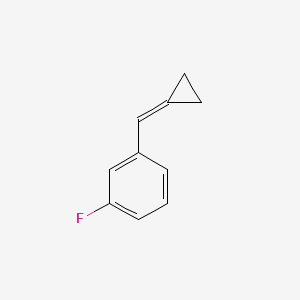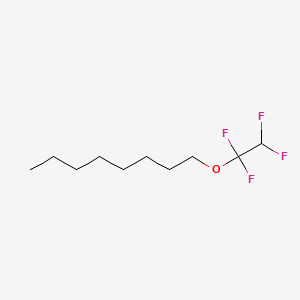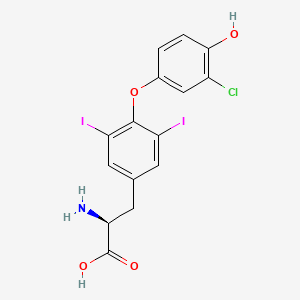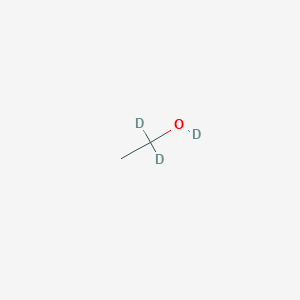
Ethyl-1,1-d2alcohol-od
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl-1,1-d2alcohol-od, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms at the first carbon position are replaced with deuterium, a stable isotope of hydrogen. This compound is used in various scientific research applications due to its unique properties, including its ability to provide insights into reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl-1,1-d2alcohol-od typically involves the deuteration of ethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium oxide (D2O) solvent and a suitable catalyst such as platinum or palladium. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
In an industrial setting, the production of deuterated ethanol can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of high-purity deuterium oxide and efficient catalysts ensures high yields and purity of the final product. The process may also involve multiple stages of purification, including distillation and chromatography, to achieve the desired isotopic enrichment.
化学反应分析
Types of Reactions
Ethyl-1,1-d2alcohol-od undergoes various chemical reactions similar to those of non-deuterated ethanol. These include:
Oxidation: Deuterated ethanol can be oxidized to form deuterated acetaldehyde and deuterated acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form deuterated ethane using reducing agents like lithium aluminum hydride.
Substitution: Deuterated ethanol can undergo nucleophilic substitution reactions to form deuterated ethyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen halides (HX) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated ethyl halides (C2D5X).
科学研究应用
Ethyl-1,1-d2alcohol-od is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ethanol in the human body.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of Ethyl-1,1-d2alcohol-od involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by alcohol dehydrogenase to form deuterated acetaldehyde, which is further oxidized to deuterated acetic acid by aldehyde dehydrogenase. The presence of deuterium alters the kinetic isotope effects, providing valuable insights into enzyme mechanisms and metabolic pathways.
相似化合物的比较
Ethyl-1,1-d2alcohol-od is unique due to its deuterium content, which distinguishes it from non-deuterated ethanol and other deuterated alcohols. Similar compounds include:
Methanol-d4: Deuterated methanol with four deuterium atoms.
Isopropanol-d8: Deuterated isopropanol with eight deuterium atoms.
Tert-butanol-d10: Deuterated tert-butanol with ten deuterium atoms.
Compared to these compounds, this compound offers specific advantages in studies involving ethanol metabolism and reaction mechanisms due to its structural similarity to ethanol.
属性
分子式 |
C2H6O |
|---|---|
分子量 |
49.09 g/mol |
IUPAC 名称 |
1,1-dideuterio-1-deuteriooxyethane |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2,3D |
InChI 键 |
LFQSCWFLJHTTHZ-UHVFUKFASA-N |
手性 SMILES |
[2H]C([2H])(C)O[2H] |
规范 SMILES |
CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


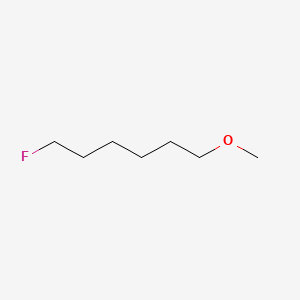
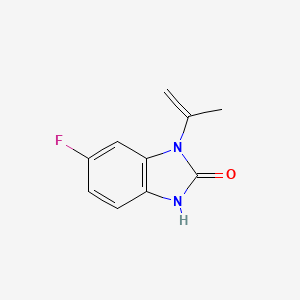
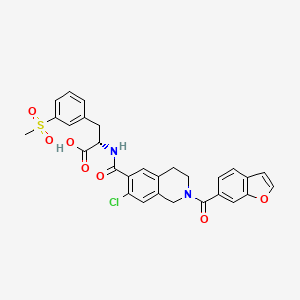
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
